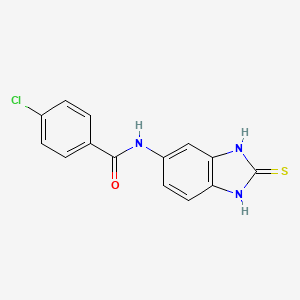
4-Chloro-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction yields 2-mercaptobenzimidazole.
Chlorination: The 2-mercaptobenzimidazole is then chlorinated using thionyl chloride to introduce the chloro group at the 4-position.
Amidation: The final step involves the reaction of the chlorinated benzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Shares the benzimidazole core but lacks the chloro and benzamide groups.
4-Chlorobenzamide: Contains the benzamide group but lacks the benzimidazole core.
Benzimidazole: The parent compound without any substitutions.
Uniqueness
4-Chloro-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is unique due to the presence of both the benzimidazole core and the 4-chlorobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
341520-72-7 |
|---|---|
Molecular Formula |
C14H10ClN3OS |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-chloro-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-3-1-8(2-4-9)13(19)16-10-5-6-11-12(7-10)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20) |
InChI Key |
LWZQAWBEIFENOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=S)N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















